molecular formula C16H18N2O4 B2766511 1-(2-ethoxyethyl)-4-phenyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione CAS No. 1775522-51-4

1-(2-ethoxyethyl)-4-phenyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione

Cat. No.: B2766511
CAS No.: 1775522-51-4
M. Wt: 302.33
InChI Key: CUAVAMCAQMGTDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-ethoxyethyl)-4-phenyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione is a heterocyclic compound that features a fused furo-pyrimidine ring system. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

The synthesis of 1-(2-ethoxyethyl)-4-phenyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

1-(2-ethoxyethyl)-4-phenyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain functional groups in the compound. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-ethoxyethyl)-4-phenyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-ethoxyethyl)-4-phenyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

1-(2-ethoxyethyl)-4-phenyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione can be compared with other similar compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives . These compounds share structural similarities but may differ in their biological activities and applications. The uniqueness of this compound lies in its specific functional groups and the resulting properties.

Properties

IUPAC Name

1-(2-ethoxyethyl)-4-phenyl-4,7-dihydro-3H-furo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c1-2-21-9-8-18-12-10-22-15(19)13(12)14(17-16(18)20)11-6-4-3-5-7-11/h3-7,14H,2,8-10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUAVAMCAQMGTDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C(NC1=O)C3=CC=CC=C3)C(=O)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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